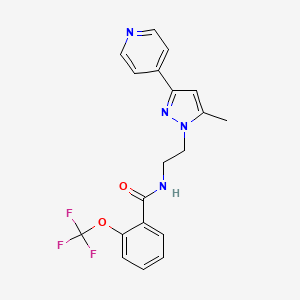
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C19H17F3N4O2 and its molecular weight is 390.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article reviews the existing literature on its pharmacological properties, including its mechanism of action, efficacy against specific diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is C18H16F3N5O, with a molecular weight of 375.3 g/mol. The presence of the trifluoromethoxy group is noteworthy as it often enhances biological activity and lipophilicity, which can influence the pharmacokinetics of the compound.
Research indicates that compounds containing pyridine and pyrazole moieties often exhibit diverse biological activities, including:
- Antiparasitic Activity : Studies have shown that similar pyrazole derivatives have demonstrated efficacy against Leishmania species, suggesting potential for this compound in treating leishmaniasis .
- Inhibition of Enzymes : The trifluoromethoxy group may enhance the inhibition of certain enzymes, potentially affecting metabolic pathways critical in disease states .
Efficacy Against Target Pathogens
| Compound | Target Pathogen | Activity (pEC50) | Selectivity Index |
|---|---|---|---|
| 3a | Leishmania spp. | 5.4 | 16 |
| 3s | Leishmania spp. | 5.3 | 6 |
| 3t | Leishmania spp. | 5.1 | 4 |
| N/A | N/A | N/A | N/A |
The data indicates that structural modifications influence the potency and selectivity of these compounds against specific targets.
Study on Metabolic Stability
A study evaluated the metabolic stability of compounds similar to this compound in human liver microsomes. The results showed moderate stability with implications for drug-drug interactions due to inhibition of CYP450 enzymes .
Pharmacokinetic Studies
In vivo studies indicated that certain derivatives exhibited favorable pharmacokinetic profiles, achieving desired plasma concentrations necessary for therapeutic efficacy. For instance, co-administration with CYP450 inhibitors improved bioavailability, suggesting a potential strategy for enhancing the therapeutic index of related compounds .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the core structure significantly affect biological activity:
- Trifluoromethoxy Group : Enhances lipophilicity and can improve binding affinity to target proteins.
- Pyridine and Pyrazole Linkage : Critical for maintaining biological activity; variations in this region can lead to significant changes in potency.
Eigenschaften
IUPAC Name |
N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2/c1-13-12-16(14-6-8-23-9-7-14)25-26(13)11-10-24-18(27)15-4-2-3-5-17(15)28-19(20,21)22/h2-9,12H,10-11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPYLGHGZMPSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2OC(F)(F)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













